Sinigrina de potasio

Descripción general

Descripción

Aplicaciones Científicas De Investigación

La sinigrina tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Utilizado como precursor para la síntesis de varios compuestos bioactivos.

Biología: Estudiado por su papel en los mecanismos de defensa de las plantas contra herbívoros y patógenos.

Medicina: Investigado por sus posibles propiedades anticancerígenas, antibacterianas, antifúngicas, antioxidantes, antiinflamatorias y de cicatrización de heridas

Industria: Utilizado en la producción de biofumigantes y pesticidas naturales.

Mecanismo De Acción

El mecanismo de acción de la sinigrina implica su hidrólisis por la enzima mirosinasa para producir isotiocianato de alilo . El isotiocianato de alilo ejerce sus efectos interactuando con varios objetivos moleculares y vías, que incluyen:

Inhibición de la angiogénesis: Previene la formación de nuevos vasos sanguíneos en los tumores.

Inducción de la apoptosis: Promueve la muerte celular programada en las células cancerosas.

Modulación de las vías inflamatorias: Reduce la inflamación regulando la vía MAPK.

Análisis Bioquímico

Biochemical Properties

Sinigrin potassium plays a significant role in biochemical reactions. It interacts with the enzyme myrosinase, which degrades sinigrin to a mustard oil (allyl isothiocyanate), responsible for the pungent taste of mustard and horseradish . This interaction between sinigrin potassium and myrosinase is crucial for the plant’s defense mechanisms .

Cellular Effects

Sinigrin potassium has been found to have various effects on cellular processes. Studies have revealed its anti-cancer, antibacterial, antifungal, antioxidant, anti-inflammatory, wound healing properties, and biofumigation . For instance, sinigrin potassium has been shown to induce apoptosis in liver cancer cells . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of sinigrin potassium involves its interaction with myrosinase. When sinigrin potassium is hydrolyzed by myrosinase, it exhibits anti-proliferative activity . This process leads to the formation of isothiocyanates, which contribute to its anti-tumor effects and other biological actions .

Temporal Effects in Laboratory Settings

The effects of sinigrin potassium change over time in laboratory settings. For example, when sinigrin potassium was hydrolyzed by myrosinase, it exhibited anti-proliferative activity . The information on sinigrin potassium’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is limited.

Dosage Effects in Animal Models

In animal models, the effects of sinigrin potassium vary with different dosages. For example, in a study on diabetic animals, sinigrin potassium was administered at 25- and 50-mg/kg doses via oral route, which significantly mitigated the diabetes-induced body weight loss and attenuated the colon length shrinkage .

Metabolic Pathways

Sinigrin potassium is involved in the glucosinolate metabolic pathway. It is biosynthesized from the amino acid methionine in a multi-step pathway . The metabolic activation of sinigrin potassium leads to the formation of isothiocyanates .

Transport and Distribution

It is known that sinigrin potassium is present in the seeds of black mustard (Brassica nigra) and in vegetables such as broccoli and brussels sprouts .

Subcellular Localization

One study has shown that sinigrin was localized to protein bodies in aleurone-like cells

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La sinigrina se puede sintetizar a través de una ruta biosintética de varios pasos a partir del aminoácido metionina . El proceso implica varias reacciones enzimáticas, incluida la formación de la estructura central del glucosinolato y la adición del grupo alilo.

Métodos de producción industrial

La producción industrial de sinigrina generalmente implica la extracción de fuentes vegetales, particularmente de las semillas de mostaza negra. El proceso de extracción incluye triturar las semillas, seguido de la extracción con solventes y la purificación para aislar la sinigrina .

Análisis De Reacciones Químicas

Tipos de reacciones

La sinigrina experimenta varios tipos de reacciones químicas, que incluyen:

Hidrólisis: La enzima mirosinasa hidroliza la sinigrina para producir isotiocianato de alilo.

Oxidación: La sinigrina se puede oxidar para formar varios productos de oxidación.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en la sinigrina.

Reactivos y condiciones comunes

Hidrólisis: Enzima mirosinasa en condiciones acuosas.

Oxidación: Agentes oxidantes como el peróxido de hidrógeno.

Reducción: Agentes reductores como el borohidruro de sodio.

Principales productos formados

Isotiocianato de alilo: Formado por la hidrólisis de la sinigrina por la mirosinasa.

Varios productos de oxidación: Formados a través de reacciones de oxidación.

Comparación Con Compuestos Similares

La sinigrina es parte de la familia de los glucosinolatos, que incluye varios compuestos similares:

Sinalbina: Encontrado en la mostaza blanca (Sinapis alba), menos picante que la sinigrina.

Glucoraphanin: Encontrado en el brócoli y otras verduras crucíferas, precursor del sulforafano.

Gluconasturtiin: Encontrado en el berro, tiene propiedades bioactivas similares.

Singularidad de la sinigrina

La sinigrina es única debido a su alta concentración en las semillas de mostaza negra y sus potentes propiedades bioactivas, particularmente su capacidad para producir isotiocianato de alilo, que tiene fuertes efectos anticancerígenos y antimicrobianos .

Propiedades

IUPAC Name |

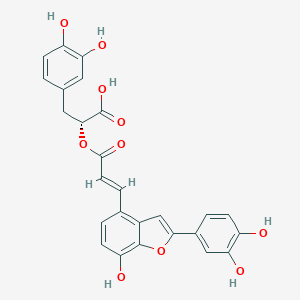

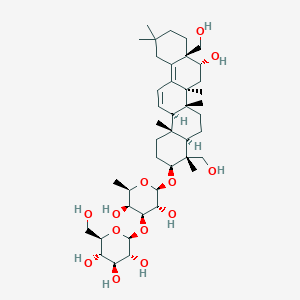

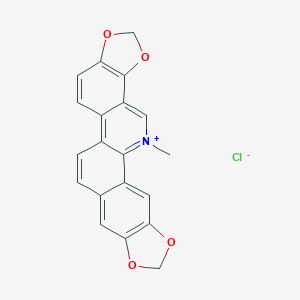

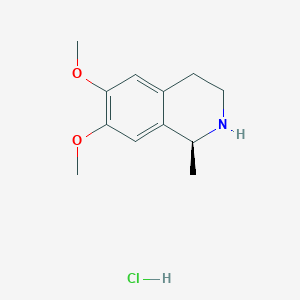

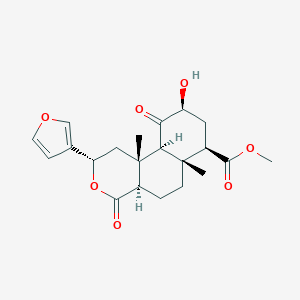

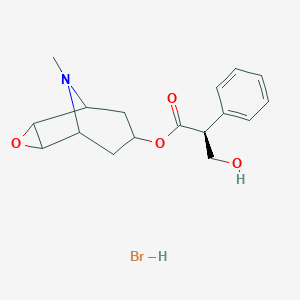

potassium;[1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylbut-3-enylideneamino] sulfate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO9S2.K/c1-2-3-6(11-20-22(16,17)18)21-10-9(15)8(14)7(13)5(4-12)19-10;/h2,5,7-10,12-15H,1,3-4H2,(H,16,17,18);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKFAFSGJTMHRRY-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O.[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16KNO9S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3952-98-5 | |

| Record name | Potassium 1-(β-D-glucopyranosylthio)but-3-enylideneaminooxysulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.406 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What insights about the stability of sinigrin potassium can be derived from its crystal structure?

A1: The research paper highlights an interesting observation about the crystal structure of sinigrin potassium (potassium myronate) and its potential stability under X-ray irradiation []. The study found that the c axis of the unit cell increased during X-ray exposure. Additionally, significant thermal motions were observed in the vinyl group of the sinigrin anion. Researchers propose that these observations could be linked to a potential photopolymerization reaction between adjacent vinyl groups due to their close proximity within the crystal lattice []. This suggests that sinigrin potassium might be susceptible to structural changes under certain conditions, specifically involving light exposure. Further research is needed to fully understand the implications of these structural changes on the compound's stability and potential applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.